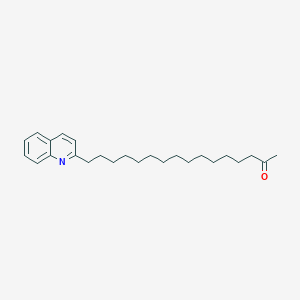

16-Quinolin-2-ylhexadecan-2-one

Description

Significance of the Quinoline (B57606) Moiety in Contemporary Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal and materials chemistry. frontiersin.orgnih.gov Its derivatives are prevalent in numerous natural products, most notably the Cinchona alkaloids like quinine, a historic antimalarial drug. nih.gov The versatile structure of quinoline allows for functionalization at various positions, leading to a vast library of compounds with a wide spectrum of pharmacological activities. frontiersin.orgnih.gov

Contemporary research has demonstrated that quinoline derivatives possess significant potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antiprotozoal agents. ingentaconnect.com The ability of the quinoline ring system to interact with various biological targets, including enzymes and nucleic acids, underpins its broad therapeutic relevance. This has cemented the quinoline motif as a "privileged scaffold" in drug discovery, continually inspiring the design and synthesis of novel bioactive molecules. researchgate.net

Structural Elucidation and Nomenclature of 16-Quinolin-2-ylhexadecan-2-one within Complex Organic Frameworks

The compound this compound is a complex organic molecule that combines the aromatic, heterocyclic quinoline core with a long, aliphatic ketone chain. Its formal name provides a precise description of its structure.

Table 1: IUPAC Nomenclature Breakdown of this compound

| Component | Description |

|---|---|

| hexadecan- | Indicates a sixteen-carbon saturated aliphatic chain. |

| -2-one | Specifies a ketone functional group located at the second carbon of the hexadecane (B31444) chain. |

| 16-Quinolin-2-yl- | Denotes that a quinoline ring is attached at the 16th carbon of the hexadecane chain. The connection is from the second position (C2) of the quinoline ring. |

While specific experimental data for this compound is not available in current literature, its structural features can be predicted using standard spectroscopic techniques based on the known properties of its constituent parts.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

|---|---|

| ¹H NMR | - Quinoline Protons: A set of signals in the aromatic region (approx. δ 7.3-8.9 ppm), with characteristic chemical shifts and coupling patterns for a 2-substituted quinoline. acs.orguncw.edu - Alkyl Chain Protons: A large, complex multiplet in the aliphatic region (approx. δ 1.2-1.6 ppm) corresponding to the numerous methylene (B1212753) (-CH₂) groups. - α-Methylene Protons: A triplet adjacent to the quinoline ring and a triplet adjacent to the carbonyl group, shifted downfield from the main aliphatic bulk. - Methyl Ketone Protons: A sharp singlet at approximately δ 2.1 ppm. |

| ¹³C NMR | - Quinoline Carbons: A series of signals in the aromatic region (approx. δ 120-160 ppm). tsijournals.com - Carbonyl Carbon: A characteristic downfield signal around δ 208-210 ppm. - Alkyl Chain Carbons: Multiple signals in the aliphatic region (approx. δ 20-40 ppm). - Methyl Ketone Carbon: A distinct signal in the aliphatic region. |

| FTIR | - C=O Stretch: A strong, sharp absorption band around 1715-1720 cm⁻¹ characteristic of a ketone. mdpi.com - C=N/C=C Stretch: Multiple bands in the 1500-1600 cm⁻¹ region corresponding to the quinoline ring. mdpi.com - C-H Stretch: Strong bands just below 3000 cm⁻¹ for the aliphatic C-H bonds. |

| Mass Spec. | - Molecular Ion Peak (M⁺): The peak corresponding to the full molecular weight of the compound. - Alpha-Cleavage: Characteristic fragmentation of the ketone, leading to the loss of the methyl group or the long alkyl-quinoline chain, resulting in stable acylium ions. youtube.comjove.com - Quinoline Fragment: A prominent fragment corresponding to the stable quinoline ring or quinolinemethyl cation. |

The combination of a rigid, planar aromatic system with a long, flexible, and lipophilic alkyl chain suggests that this molecule could exhibit interesting physicochemical properties, potentially influencing its solubility, membrane permeability, and intermolecular interactions.

Current Gaps and Future Trajectories in the Academic Investigation of Substituted Quinoline Structures

The vast body of research on quinoline chemistry has primarily focused on substitutions with smaller functional groups or on building complex polycyclic systems directly fused to the quinoline core. A significant gap exists in the systematic investigation of quinolines bearing very long alkyl chains, particularly when the functional group (like the ketone in this case) is part of the chain itself. The specific compound, this compound, exemplifies this under-explored chemical space.

Future research trajectories for this and similar molecules would logically involve:

Development of Synthetic Routes: Establishing efficient and scalable methods for synthesis is the first critical step. A plausible approach could be a variation of the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene ketone. wikipedia.orgjk-sci.comorganic-chemistry.org For this specific target, this would require a long-chain diketone, presenting a unique synthetic challenge. Modern cross-coupling and C-H activation strategies could also offer innovative pathways. rsc.org

Biological Screening: Given the established pharmacological importance of the quinoline nucleus, a primary objective would be to synthesize and screen this compound for a range of biological activities. The long lipophilic chain could significantly impact its mode of action, potentially enhancing its ability to interact with or cross cellular membranes. This is analogous to the 2-alkyl-4(1H)-quinolones used in bacterial communication, where the alkyl chain length is crucial for activity. uni-konstanz.deresearchgate.net

Materials Science Applications: The amphiphilic nature of the molecule, combining a hydrophilic/aromatic head (quinoline) with a long hydrophobic tail (alkyl chain), suggests potential applications in materials science. Investigations could explore its capacity for self-assembly, formation of micelles or vesicles, or liquid crystalline properties.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Structure

3D Structure

Properties

Molecular Formula |

C25H37NO |

|---|---|

Molecular Weight |

367.6 g/mol |

IUPAC Name |

16-quinolin-2-ylhexadecan-2-one |

InChI |

InChI=1S/C25H37NO/c1-22(27)16-12-10-8-6-4-2-3-5-7-9-11-13-18-24-21-20-23-17-14-15-19-25(23)26-24/h14-15,17,19-21H,2-13,16,18H2,1H3 |

InChI Key |

JXYQGXGGTKRURC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCCCCCCCCCCCC1=NC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 16 Quinolin 2 Ylhexadecan 2 One and Its Analogues

Strategic Approaches for the Elaboration of the Quinoline (B57606) Core

The formation of the quinoline ring system is a cornerstone of this synthesis. Several classical and modern methods are available to chemists for this purpose.

Friedländer Condensation and its Variants for Quinoline Ring Formation

The Friedländer synthesis is a widely utilized method for constructing quinoline rings. organicreactions.orgjk-sci.com It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. organic-chemistry.orgresearchgate.net This reaction can be catalyzed by either acids or bases. jk-sci.com

In the context of synthesizing 16-quinolin-2-ylhexadecan-2-one, a potential pathway would involve the reaction of 2-aminobenzaldehyde (B1207257) with a long-chain keto-aldehyde. The versatility of the Friedländer synthesis is demonstrated by its various modifications which allow for the synthesis of a wide array of substituted quinolines. organicreactions.org

| Variant | Reactants | Product | Reference |

| Pfitzinger Reaction | Isatin or isatoic acid and a carbonyl compound | Quinoline-4-carboxylic acid | organicreactions.org |

| Niementowski Reaction | Anthranilic acid and a carbonyl compound | 4-Hydroxyquinoline | organicreactions.org |

Conrad-Limpach-Knorr and Camps Cyclizations in Quinolinone Synthesis

The Conrad-Limpach-Knorr synthesis provides a route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. jptcp.comwikipedia.orgquimicaorganica.org The reaction conditions, particularly temperature, can influence the regioselectivity, leading to either 4-quinolones (kinetic product) or 2-quinolones (thermodynamic product). quimicaorganica.org These quinolinones can then be further functionalized to yield the desired quinoline derivatives. sapub.orgekb.egnih.gov

The Camps cyclization is another key method, involving the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to produce quinolin-2-ones and quinolin-4-ones. mdpi.comchem-station.com The choice of base and the structure of the starting material dictate the resulting product. mdpi.com

| Synthesis | Reactants | Primary Product | Key Features |

| Conrad-Limpach-Knorr | Aniline (B41778) and β-ketoester | 4-Hydroxyquinoline | Temperature-dependent regioselectivity. wikipedia.orgquimicaorganica.org |

| Camps Cyclization | N-(2-acylaryl)amide | Quinolin-2-one or Quinolin-4-one | Base-catalyzed intramolecular cyclization. mdpi.comchem-station.com |

Palladium-Catalyzed and N-Heterocyclic Carbene-Catalyzed Coupling Reactions in Quinoline Derivatization

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, offer powerful tools for the derivatization of the quinoline core. nih.govwesleyan.edu These reactions, including Suzuki-Miyaura and Sonogashira couplings, allow for the introduction of various substituents onto the quinoline ring with high efficiency. rsc.org N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands for palladium, enhancing the catalytic activity and stability of the system. nih.govnih.govresearchgate.net These catalysts are particularly useful for challenging coupling reactions and can operate at low catalyst loadings. nih.gov

Coupling Strategies for the Hexadecan-2-one Side Chain Attachment

Once the quinoline nucleus is formed, the next critical step is the introduction of the 16-carbon side chain.

Carbon-Carbon Bond Forming Reactions: Ketone Synthesis and Alkylation Methodologies

The synthesis of the hexadecan-2-one side chain can be achieved through various methods for ketone synthesis. These include the oxidation of secondary alcohols, ozonolysis of alkenes, and hydration of terminal alkynes. youtube.compw.livelibretexts.orgyoutube.com

A common strategy for attaching the side chain is through the alkylation of a pre-functionalized quinoline. libretexts.orglibretexts.org For instance, a quinoline derivative with a suitable leaving group can be reacted with the enolate of a long-chain ketone. The regioselectivity of ketone alkylation can be controlled by the choice of base and reaction conditions, allowing for selective functionalization at either the more or less hindered α-position. libretexts.orgrepec.org

| Alkylation Condition | Enolate Formed | Product | Reference |

| LDA, THF, -78°C | Kinetic | Less substituted | libretexts.org |

| NaOEt, EtOH, Room Temp | Thermodynamic | More substituted | libretexts.org |

Functional Group Interconversion Approaches on the Long Aliphatic Chain

Functional group interconversions (FGI) are essential for manipulating the long aliphatic chain to install the ketone functionality at the desired position. ub.edufiveable.mesolubilityofthings.comslideshare.netimperial.ac.uk For example, a terminal alkene on the quinoline side chain could be converted to a secondary alcohol via hydroboration-oxidation, which can then be oxidized to the corresponding ketone. imperial.ac.uk Alternatively, a carboxylic acid group could be converted to a ketone through reaction with an organolithium reagent. These transformations allow for flexibility in the synthetic design, enabling the introduction of the ketone at a late stage of the synthesis.

Multi-Step Synthesis Pathways for this compound

The construction of this compound is not typically achieved in a single step but rather through a sequence of reactions. vapourtec.comfiveable.me A logical approach involves the separate synthesis of the quinoline moiety and the long-chain ketone, followed by their coupling. One plausible multi-step pathway is a modification of the Friedländer synthesis, a well-established method for quinoline formation. mdpi.comnih.gov

Proposed Retro-Synthetic Analysis:

A retro-synthetic analysis of the target molecule suggests two primary fragments: a 2-methylquinoline (B7769805) and a 15-carbon acid derivative that can be converted to the desired ketone.

Step-by-Step Synthetic Approach:

Synthesis of 2-Methylquinoline: This can be achieved via the Doebner-von Miller reaction, which involves the reaction of aniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, in the presence of an acid catalyst.

Functionalization of 2-Methylquinoline: The methyl group at the 2-position of the quinoline ring can be functionalized to introduce a reactive handle for coupling with the aliphatic chain. One common method is the oxidation of the methyl group to an aldehyde using a suitable oxidizing agent like selenium dioxide.

Preparation of the Aliphatic Ketone Precursor: The 15-carbon chain can be prepared from a commercially available long-chain fatty acid, such as pentadecanoic acid. This acid can be converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

Coupling and Ketone Formation: The final key step involves the reaction of the 2-formylquinoline with a Grignard reagent prepared from a suitable 14-carbon alkyl bromide (1-bromotetradecane). This reaction would yield a secondary alcohol, which can then be oxidized to the target ketone, this compound, using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

An alternative approach could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a halogenated quinoline and a suitable organometallic derivative of the hexadecan-2-one moiety. mdpi.com

Illustrative Reaction Scheme: A simplified representation of a possible synthetic pathway is outlined below.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Aniline, Crotonaldehyde | HCl, Lewis Acid (e.g., ZnCl₂) | 2-Methylquinoline |

| 2 | 2-Methylquinoline | SeO₂, Dioxane, Reflux | Quinoline-2-carbaldehyde |

| 3 | 1-Bromotetradecane | Mg, Dry Ether | Tetradecylmagnesium bromide |

| 4 | Quinoline-2-carbaldehyde, Tetradecylmagnesium bromide | Dry Ether, then H₃O⁺ | 1-(Quinolin-2-yl)pentadecan-1-ol |

| 5 | 1-(Quinolin-2-yl)pentadecan-1-ol | PCC, CH₂Cl₂ | This compound |

Considerations for Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.it In the synthesis of this compound, several aspects can be optimized to align with these principles.

Atom Economy: One-pot reactions, where multiple reaction steps are carried out in the same flask without isolating intermediates, can significantly improve atom economy and reduce waste. nih.gov For instance, a modified Friedländer synthesis using a nanocatalyst could potentially combine the formation of the quinoline ring and the introduction of the side chain in a more streamlined process. nih.gov

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. The substitution of hazardous solvents with greener alternatives is a key aspect of green chemistry. rsc.org For the proposed synthesis, exploring the use of water, ethanol, or supercritical carbon dioxide as reaction media could be beneficial. researchgate.net Recent research has highlighted the use of water as a solvent for the synthesis of quinolin-2(1H)-ones under ambient conditions. researchgate.net

Catalysis: The use of catalysts, particularly heterogeneous catalysts, is preferred over stoichiometric reagents as they can be easily separated from the reaction mixture and reused. organic-chemistry.org For the quinoline synthesis step, solid acid catalysts or metal-organic frameworks could replace traditional mineral acids. mdpi.com Photocatalytic methods are also emerging as a green alternative for the synthesis of quinolin-2(1H)-ones from quinoline N-oxides. rsc.org

Comparison of Traditional vs. Green Solvents:

| Solvent Class | Traditional Examples | Green Alternatives | Key Advantages of Green Alternatives |

| Chlorinated | Dichloromethane, Chloroform | 2-Methyltetrahydrofuran | Lower toxicity, derived from renewable resources |

| Aprotic Dipolar | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Cyrene | Biodegradable, lower toxicity |

| Aromatic | Benzene (B151609), Toluene | Anisole, p-Cymene | Lower volatility, less toxic |

| Ethereal | Diethyl ether, Tetrahydrofuran (THF) | Cyclopentyl methyl ether (CPME) | Higher boiling point, forms fewer peroxides |

Yield Optimization and Scalability Assessment of Synthetic Protocols

Optimizing the reaction yield and ensuring the scalability of the synthetic route are crucial for the practical application of this compound in any field.

Yield Optimization:

Reaction Temperature: Each step will have an optimal temperature range to maximize product formation and minimize side reactions.

Catalyst Choice and Loading: For catalytic steps, screening different catalysts and optimizing their concentration can significantly impact the yield and reaction time.

Reagent Stoichiometry: Adjusting the ratio of reactants can push the equilibrium towards the desired product.

Reaction Time: Monitoring the reaction progress to determine the optimal time for quenching is essential to prevent product degradation or the formation of byproducts.

Scalability Assessment:

Transitioning a synthetic protocol from a laboratory scale (milligrams to grams) to a larger, industrial scale presents several challenges:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in small flasks can become problematic on a larger scale, requiring specialized reactors with efficient heat exchange systems.

Mass Transfer: Ensuring efficient mixing of reactants and reagents becomes more challenging in large reaction vessels.

Purification: Chromatographic purification methods that are common in the lab are often not feasible for large-scale production. Alternative purification techniques like crystallization or distillation need to be developed.

Continuous Flow Synthesis: For certain reactions, transitioning from batch processing to a continuous flow system can offer better control over reaction parameters, improved safety, and easier scalability. vapourtec.com The synthesis of quinoline compounds has been successfully demonstrated in continuous flow systems. rsc.org

A thorough scalability assessment would involve a pilot plant study to identify and address these potential issues before committing to large-scale production.

Advanced Spectroscopic and Structural Characterization of 16 Quinolin 2 Ylhexadecan 2 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Definitive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For 16-Quinolin-2-ylhexadecan-2-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments would be essential for an unambiguous assignment of all atoms in the molecule.

¹H and ¹³C NMR Chemical Shift Analysis and Coupling Constant Interpretation

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the quinoline (B57606) ring protons and the long aliphatic chain protons.

Quinoline Moiety: Protons on the heterocyclic ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling constants (J-values) would allow for the assignment of each proton (H-3, H-4, H-5, H-6, H-7, H-8). For instance, the H-3 and H-4 protons would likely appear as doublets, coupling with each other. uncw.edu

Aliphatic Chain: The spectrum would feature a singlet for the methyl protons adjacent to the carbonyl group (C1-H₃) at approximately δ 2.1 ppm. The methylene (B1212753) group attached to the quinoline ring (C16-H₂) would show a characteristic downfield shift due to the ring's electron-withdrawing effect. The numerous other methylene groups in the chain would likely form a large, complex multiplet in the upfield region (δ 1.2-1.6 ppm).

¹³C NMR: The carbon NMR spectrum would confirm the presence of all 25 unique carbon atoms.

Carbonyl Carbon: The ketone carbon (C-2) would be readily identifiable by its characteristic downfield chemical shift, expected around δ 208-210 ppm.

Quinoline Carbons: The nine carbons of the quinoline ring would appear in the aromatic region (δ 120-160 ppm). researchgate.netchemicalbook.com The carbon bearing the alkyl chain (C-2') would be identified through its correlation to the C16 protons in a 2D NMR experiment.

Aliphatic Carbons: The methyl carbon (C-1) would be the most upfield signal. The methylene carbons of the long chain would have signals in the δ 20-40 ppm range.

Data Table (Hypothetical): A data table for ¹H and ¹³C NMR would be inserted here if experimental data were available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To definitively connect the different parts of the molecule, a suite of 2D NMR experiments would be required.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for tracing the connectivity of the protons on the quinoline ring and for confirming the sequence of methylene groups in the aliphatic chain. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would allow for the unambiguous assignment of each protonated carbon in the molecule by linking the ¹H and ¹³C data. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. Crucially, it would show a correlation from the C16 protons of the alkyl chain to the C-2' and C-3' carbons of the quinoline ring, confirming the attachment point. It would also confirm the position of the ketone by showing correlations from the C-1 methyl protons to the C-2 carbonyl carbon and the C-3 methylene carbon. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be used to confirm the three-dimensional structure and conformation, for example, by showing correlations between the C16 protons of the chain and the H-3 proton of the quinoline ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is used to determine the exact mass of the molecule with high precision, which allows for the confirmation of its molecular formula (C₂₅H₃₅NO).

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and fragmenting it to observe its breakdown pattern. This provides valuable structural information.

Alpha-Cleavage: A common fragmentation for ketones is cleavage of the bond adjacent to the carbonyl group. This would lead to the formation of an acylium ion.

McLafferty Rearrangement: This is another characteristic fragmentation pathway for ketones with sufficiently long alkyl chains.

Quinoline Fragmentation: The quinoline ring itself would produce characteristic fragment ions, such as the loss of HCN. Analysis of these fragments would confirm the presence of the quinoline substructure.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

C=O Stretch: A strong, sharp absorption band would be expected in the region of 1715-1720 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group.

C=C and C=N Stretches: The quinoline ring would exhibit several characteristic bands in the 1600-1450 cm⁻¹ region due to the stretching of the C=C and C=N bonds.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the long chain would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-H Bends: Bending vibrations for the CH₂ and CH₃ groups would be visible in the 1470-1365 cm⁻¹ region.

Data Table (Hypothetical): A data table for FTIR absorption bands would be inserted here if experimental data were available.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy offers a valuable complementary technique to infrared spectroscopy for the vibrational analysis of this compound. The Raman spectrum is anticipated to be dominated by vibrations of the quinoline ring and the long alkyl chain, with specific modes providing clear structural markers.

The quinoline ring system gives rise to a series of characteristic Raman bands. researchgate.netresearchgate.net DFT calculations on various quinoline derivatives have shown that protonation at the N1 position can cause significant changes in the Raman bands, particularly in the 1500 cm⁻¹ to 1650 cm⁻¹ region, which are indicative of π-π interactions. researchgate.netleibniz-ipht.de In a neutral solvent, the Raman bands of quinoline are well-defined. For instance, studies on quinoline in solutions have identified distinct bands, such as those around 1014 cm⁻¹ and 1033 cm⁻¹. bitp.kiev.ua The intensity and position of these bands can be influenced by intermolecular interactions. bitp.kiev.ua

The hexadecan-2-one chain will contribute characteristic hydrocarbon vibrations. Anharmonic calculations and experimental data on long-chain hydrocarbons, such as dodecane, provide insight into the expected Raman signals from the alkyl chain of the target molecule. rsc.org The C-H stretching region (typically 2800-3000 cm⁻¹) will exhibit prominent peaks corresponding to the symmetric and asymmetric stretches of the CH₂ and CH₃ groups. rsc.org Additionally, deformation and rocking modes of the alkyl chain are expected at lower wavenumbers.

The carbonyl group (C=O) of the ketone at the 2-position of the hexadecyl chain is expected to have a characteristic Raman signal. While typically weaker in Raman than in IR spectroscopy, the C=O stretching vibration should appear in the region of 1680-1740 cm⁻¹, with its exact position influenced by the local chemical environment.

A predictive data table for the prominent Raman bands of this compound is presented below, based on data from quinoline and long-chain hydrocarbons.

| Predicted Raman Shift (cm⁻¹) | Assignment | Based on Analogous Compound Data |

| ~2962 | CH₃ asymmetric stretching | Dodecane rsc.org |

| ~2935 | CH₂ asymmetric stretching | Dodecane rsc.org |

| ~2872 | CH₃ symmetric stretching | Dodecane rsc.org |

| ~2850 | CH₂ symmetric stretching | Dodecane rsc.org |

| ~1715 | C=O stretching | General ketones |

| 1500-1650 | Quinoline ring C=C and C=N stretching | Quinoline derivatives researchgate.netleibniz-ipht.de |

| ~1375 | Quinoline ring breathing mode | Quinoline |

| 1000-1040 | Quinoline ring in-plane bending | Quinoline bitp.kiev.ua |

| Below 1000 | C-C skeletal modes, CH₂ rocking/twisting | Long-chain alkanes |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is expected to be dominated by the chromophoric quinoline system. The long alkyl ketone chain is not expected to have significant absorption in the standard UV-Vis range (200-800 nm).

The UV-Vis spectrum of quinoline itself displays characteristic absorption bands arising from π→π* transitions within the aromatic system. nist.gov Typically, quinoline exhibits two main absorption bands: a more intense band around 275-300 nm and another band at longer wavelengths, often above 300 nm. mdpi.comresearchgate.net The exact position and intensity of these bands are sensitive to the solvent polarity and the nature of any substituents on the quinoline ring. mdpi.com

For this compound, the attachment of the long alkyl chain at the 2-position of the quinoline ring is anticipated to cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted quinoline, due to the electron-donating character of the alkyl group. The ketone functionality is sufficiently removed from the quinoline chromophore that it is unlikely to have a significant electronic effect.

Studies on various quinoline derivatives have shown that the absorption spectra can be influenced by pH, with protonation of the quinoline nitrogen leading to changes in the electronic transitions. researchgate.net In non-polar solvents like n-hexane, the fine vibrational structure of the absorption bands may be more resolved, while in polar solvents like methanol (B129727) or isopropanol, these features tend to broaden. mdpi.com

The expected UV-Vis absorption data for this compound, based on studies of quinoline and its alkyl derivatives, are summarized below.

| Solvent | Predicted λ (nm) | Electronic Transition | Based on Analogous Compound Data |

| n-Hexane | ~275, ~315 | π→π | Quinoline derivatives mdpi.com |

| Methanol | ~280, ~320 | π→π | Quinoline derivatives mdpi.com |

| Chloroform | ~280, ~320 | π→π* | Quinoline derivatives mdpi.com |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

While no experimental crystal structure is available for this compound, predictions about its solid-state arrangement can be made based on crystallographic studies of related long-chain alkyl-substituted aromatic compounds. acs.orgosti.gov The crystal packing will be a balance between the π-stacking interactions of the aromatic quinoline rings and the van der Waals interactions of the long hexadecyl chains.

The length of the alkyl chain plays a critical role in determining the crystal lattice. acs.org It is often observed that compounds with long alkyl chains tend to crystallize in layered structures, where the aromatic cores form π-stacked or herringbone arrangements, and the alkyl chains interdigitate. osti.gov The conformation of the alkyl chain itself, whether it is fully extended in an all-trans conformation or contains gauche defects, will also significantly influence the packing.

For this compound, it is plausible that the molecules will arrange in a way that maximizes both the π-π interactions between the quinoline moieties and the packing efficiency of the long alkyl chains. The presence of the ketone group at the 2-position of the alkyl chain could introduce specific intermolecular interactions, such as C-H···O hydrogen bonds, which might further direct the crystal packing.

A summary of potential crystallographic parameters, based on analogous structures, is provided below. It is important to note that these are highly speculative without experimental data.

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| Crystal System | Monoclinic or Triclinic | Common for long-chain substituted aromatics osti.govmdpi.com |

| Space Group | P2₁/c or P-1 | Common for achieving dense packing acs.org |

| Molecular Arrangement | Layered structure with interdigitated alkyl chains | Typical for long-chain alkyl aromatics osti.gov |

| Dominant Intermolecular Forces | π-π stacking (quinoline rings), van der Waals (alkyl chains) | Fundamental interactions for this molecular type |

| Possible Conformation | Extended all-trans alkyl chain for efficient packing | Energetically favorable for long chains osti.gov |

Chemical Reactivity and Mechanistic Investigations of 16 Quinolin 2 Ylhexadecan 2 One

Electrophilic and Nucleophilic Reactivity of the Quinoline (B57606) Moiety

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits a rich and varied chemical reactivity. Its behavior in substitution reactions is dictated by the electronic properties of the two fused rings.

Aromatic Substitution Reactions on the Quinoline Ring

The quinoline nucleus is susceptible to both electrophilic and nucleophilic aromatic substitution, with the position of attack being highly dependent on the nature of the reagent and reaction conditions.

Electrophilic Substitution: The benzene ring of the quinoline moiety is more activated towards electrophilic attack than the pyridine ring due to the electron-withdrawing nature of the nitrogen atom. researchgate.net Consequently, electrophilic substitution reactions, such as nitration and sulfonation, predominantly occur at positions 5 and 8 of the quinoline ring. researchgate.netyoutube.com For instance, treatment of quinoline with a nitrating mixture results in the formation of 5-nitroquinoline (B147367) and 8-nitroquinoline. researchgate.net Similarly, sulfonation of quinoline can yield different products depending on the reaction temperature; at 300°C, quinoline-6-sulfonic acid is the primary product. researchgate.net

Nucleophilic Substitution: In contrast, the pyridine ring is more susceptible to nucleophilic attack, particularly at positions 2 and 4. researchgate.netyoutube.com This is due to the electron deficiency at these positions caused by the adjacent nitrogen atom. youtube.com Nucleophilic substitution reactions proceed more readily in quinoline than in pyridine. researchgate.net A notable example is the Chichibabin reaction, where quinoline reacts with sodium amide in liquid ammonia (B1221849) to yield 2-aminoquinoline. The reactivity difference between quinoline and its N-oxides is also significant; N-oxides are generally more reactive towards nucleophilic attack. clockss.org For instance, the amination of quinoline N-oxides with isopropyl nitrite (B80452) and sodium amide in liquid ammonia proceeds efficiently, whereas the parent quinolines are less reactive under the same conditions. clockss.org

A catalyst-free nucleophilic substitution of hydrogen in the quinoline ring by acylethynylpyrroles has been reported to stereoselectively produce 2-(E-2-acylethenylpyrrolyl)quinolines. rsc.org This reaction is believed to proceed through a redox ring-opening of an intermediate cycloadduct. rsc.org

Interactive Data Table: Regioselectivity in Aromatic Substitution Reactions of Quinoline

| Reaction Type | Preferred Positions | Reagents | Products |

|---|---|---|---|

| Electrophilic Nitration | 5 and 8 | Nitrating mixture | 5-Nitroquinoline and 8-Nitroquinoline |

| Electrophilic Sulfonation | 6 | Sulfuric acid (at 300°C) | Quinoline-6-sulfonic acid |

| Nucleophilic Amination (Chichibabin) | 2 | Sodium amide in liquid ammonia | 2-Aminoquinoline |

| Nucleophilic Substitution | 2 and 4 | Various nucleophiles | 2- or 4-substituted quinolines |

Reactivity of the Nitrogen Heteroatom in 16-Quinolin-2-ylhexadecan-2-one

The nitrogen atom in the quinoline ring of this compound behaves as a typical heterocyclic amine nitrogen. It possesses a lone pair of electrons, rendering it basic and nucleophilic.

The nitrogen atom can be readily protonated by strong acids to form salts. researchgate.net It can also undergo alkylation and acylation reactions. researchgate.net The basicity of quinoline (pKBH+ of 4.94 in water) is weaker than that of pyridine. researchgate.net

The nitrogen atom plays a crucial role in directing the regioselectivity of certain reactions. For example, in the oxidative α-functionalization of pyridyl ketones, the pyridine ring and a hypervalent fluoroiodane reagent are thought to interact through a noncovalent electrostatic interaction (halogen bonding), which directs the functionalization to the α-position of the ketone. acs.org This directing effect is dependent on the presence of the nitrogen atom in the ortho position. acs.org

Furthermore, the nitrogen atom influences the reactivity of the entire quinoline system. Theoretical studies, such as molecular electrostatic potential (ESP) analysis, indicate that the region around the nitrogen atom is electron-deficient, making the adjacent carbon atoms (C2 and C4) susceptible to nucleophilic attack. youtube.comacs.org

Reactions Involving the Ketone Functionality

The ketone group in this compound is a key site for a variety of chemical transformations, involving both the carbonyl carbon and the adjacent α-carbons.

Carbonyl Reactivity and Alpha-Carbon Transformations

The carbonyl group (C=O) is polar, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity governs its reactivity.

Nucleophilic Addition: Ketones readily undergo nucleophilic addition reactions at the carbonyl carbon. libretexts.org Common nucleophiles include Grignard reagents, organolithium compounds, and hydrides. libretexts.orgnih.gov For example, reduction of ketones with agents like sodium borohydride (B1222165) or lithium aluminum hydride yields secondary alcohols. libretexts.org The reaction with Grignard reagents produces tertiary alcohols. libretexts.org

Reactions at the Alpha-Carbon: The α-carbons adjacent to the ketone are acidic and can be deprotonated by a base to form an enolate ion. This enolate is a powerful nucleophile and can participate in a variety of C-C bond-forming reactions. researchgate.net

Aldol (B89426) Condensation: Enolates can react with other carbonyl compounds in an aldol reaction to form β-hydroxy ketones, which can then dehydrate to form α,β-unsaturated ketones. researchgate.net

Alkylation: Enolates can be alkylated by reaction with alkyl halides.

Halogenation: In the presence of acid or base, ketones can be halogenated at the α-position.

The enantioselective α-functionalization of ketones is a significant area of research, with methods developed to introduce various substituents at the alpha position with high stereocontrol. springernature.com An umpolung strategy, where the polarity of the ketone is reversed, allows for the reaction of masked ketone electrophiles with a wide range of nucleophiles. springernature.com

Interactive Data Table: Common Reactions of the Ketone Functionality

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Nucleophilic Addition (Reduction) | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Reductive Amination | Ammonia or 1°-amine, reducing agent | Amine |

| Wolff-Kishner Reduction | Hydrazine, base, heat | Alkane |

| Clemmensen Reduction | Zn(Hg), HCl | Alkane |

| Aldol Reaction | Base or Acid, another carbonyl compound | β-Hydroxy ketone or α,β-Unsaturated ketone |

Reactivity of the Long Aliphatic Chain

The long hexadecyl chain in this compound is generally less reactive than the quinoline and ketone moieties. However, it can undergo functionalization and derivatization, particularly through modern C-H activation strategies.

Functionalization and Derivatization along the Alkyl Chain

The selective functionalization of inert C(sp³)–H bonds in aliphatic chains is a challenging but rapidly developing area of organic synthesis.

Remote C-H Functionalization: Recent advances have enabled the functionalization of C-H bonds at positions remote from a directing functional group. nih.gov For aliphatic ketones, bimetallic catalyst systems (e.g., Cu-Pd) can trigger successive dehydrogenation, allowing for functionalization at positions γ, δ, or even ε, ζ to the carbonyl group. nih.gov This strategy can be used to introduce new functional groups along the alkyl chain.

Polyketone Functionalization: While not directly applicable to a single molecule, research on aliphatic polyketones demonstrates the potential for modifying long alkyl chains containing carbonyl groups. cambridge.orgnih.gov The Paal-Knorr reaction, for example, can be used to introduce pyrrole (B145914) rings into the polymer backbone by reacting the ketone groups with primary amines. nih.gov This suggests that the ketone group in this compound could potentially be used as a handle to introduce functionalities that could then react with the adjacent alkyl chain.

The synthesis of long-chain ketones is an important area of research, with methods developed for their preparation from esters or through the homologation of aryl ketones. nih.govpjoes.comresearchgate.net These synthetic strategies could potentially be adapted to create derivatives of this compound with modified aliphatic chains.

Oxidation and Reduction Potentials of this compound

No published data exists on the electrochemical properties of this specific compound.

Kinetic and Mechanistic Studies of Select Reactions

There are no available studies on the reaction kinetics or mechanisms of this compound.

Transition State Analysis and Reaction Coordinate Determination

Information regarding the transition state analysis or reaction coordinate determination for any reaction involving this compound is not found in scientific literature.

Catalysis and Reaction Modifiers in this compound Transformations

There is no information on the use of catalysts or reaction modifiers in transformations of this compound.

Theoretical and Computational Investigations of 16 Quinolin 2 Ylhexadecan 2 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are key to predicting chemical reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the lowest energy state of the molecule, which corresponds to its most probable structure. For 16-Quinolin-2-ylhexadecan-2-one, DFT calculations would model the intricate structure arising from its quinoline (B57606) head and long hexadecimal tail. The calculations would yield the total electronic energy and the precise bond lengths and angles of the optimized structure.

HOMO-LUMO Energy Gap and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.govacs.org A smaller gap generally suggests higher reactivity. researchgate.net

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

| This table represents a hypothetical data set for illustrative purposes, as specific values for this compound are not available in the literature. |

Local Reactivity Descriptors and Fukui Function Analysis

While global descriptors describe the molecule as a whole, local reactivity descriptors identify the specific atoms or regions most likely to be involved in a chemical reaction.

Electrostatic Potential Surface Mapping for Reactive Site Identification

An electrostatic potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netnih.gov It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.net Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an ESP map would likely show a negative potential around the nitrogen atom of the quinoline ring and the oxygen of the ketone group, highlighting these as potential sites for interaction.

Fukui function analysis provides a more quantitative measure of local reactivity by indicating how the electron density at a specific atomic site changes when the total number of electrons in the molecule is altered. researchgate.net This analysis can pinpoint the most electrophilic and nucleophilic sites within the molecule with greater precision. researchgate.net

Conformational Analysis and Energy Landscapes of this compound

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule with a long alkyl chain like this compound, MD simulations would be employed to explore its conformational space. nih.gov By simulating the molecule's movements, researchers can identify the most stable, low-energy conformations and understand the transitions between them. This information is crucial for predicting how the molecule might interact with biological systems or other chemical species, as its shape can significantly influence its function.

Intermolecular Interactions and Non-Covalent Bonding Analysis

The study of intermolecular interactions provides crucial insights into the supramolecular chemistry, physical properties, and crystal engineering of molecular solids. For a molecule such as this compound, its chemical structure, featuring a quinoline ring, a long aliphatic chain, and a ketone functional group, suggests the potential for a variety of non-covalent interactions. These forces, while weaker than covalent bonds, are directive and play a significant role in determining the packing of molecules in a crystalline lattice. A theoretical analysis of these interactions, including hydrogen bonding and pi-pi stacking, can predict the molecular assembly and resulting material properties.

Hydrogen Bonding

Hydrogen bonding is a specific, directional dipole-dipole interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. khanacademy.org In the case of this compound, while the molecule itself does not possess strong hydrogen bond donors like O-H or N-H groups, the quinoline nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors.

In the presence of suitable donor molecules, such as water or alcohols, or in co-crystals, the nitrogen atom of the quinoline ring and the oxygen atom of the ketone group could participate in hydrogen bonding. Computational studies on other quinoline derivatives have shown that the nitrogen lone pair can interact with various groups. nih.gov Specifically, the interaction is not limited to conventional hydrogen bonds; weaker C-H---O and C-H---N hydrogen bonds are also a possibility, influencing the three-dimensional framework. nih.gov The long hexadecane (B31444) chain, while primarily non-polar, possesses methylene (B1212753) (CH2) groups adjacent to the electron-withdrawing quinoline and carbonyl groups. These activated C-H bonds could potentially act as weak hydrogen bond donors to the nitrogen or oxygen atoms of neighboring molecules.

Table 1: Potential Hydrogen Bond Acceptors in this compound

| Functional Group | Atom | Potential Role |

|---|---|---|

| Quinoline | Nitrogen (N) | Acceptor |

| Ketone | Oxygen (O) | Acceptor |

Pi-Pi Stacking

Pi-pi (π-π) stacking is a non-covalent interaction that occurs between aromatic rings. These interactions are fundamental in the organization of many biological and synthetic supramolecular structures. libretexts.org The quinoline moiety of this compound, being an aromatic system, is capable of engaging in π-π stacking.

The nature of π-π stacking can vary, including sandwich, parallel-displaced, or T-shaped arrangements. wikipedia.org The specific geometry is dictated by the distribution of electron density in the aromatic ring. In many quinoline-containing crystal structures, parallel-displaced or T-shaped stacking is observed, which is generally more electrostatically favorable than a face-to-face sandwich arrangement. wikipedia.orgresearchgate.net The centroid-to-centroid distance between stacked rings is a key parameter in characterizing these interactions, with typical distances falling in the range of 3.3 to 3.8 Å. researchgate.net

Table 2: Theoretical Pi-Pi Stacking Parameters for Aromatic Systems

| Interaction Type | Typical Distance (Å) | Description |

|---|---|---|

| Parallel-displaced | 3.3 - 3.8 | Aromatic rings are parallel but not directly on top of each other. |

| T-shaped | ~5.0 | The edge of one aromatic ring points towards the face of another. |

| Sandwich | 3.3 - 3.8 | Aromatic rings are directly stacked on top of each other (often less stable). |

Derivatization Strategies and Rational Design of Analogues Based on 16 Quinolin 2 Ylhexadecan 2 One

Modification of the Quinoline (B57606) Ring System

The quinoline ring is a privileged scaffold in medicinal chemistry, and its modification can significantly impact the biological activity of the parent compound. rsc.orgrsc.org

The introduction of various substituents at different positions on the quinoline ring can modulate the electronic, steric, and lipophilic properties of the molecule. Research on other quinoline-based compounds has shown that substitutions at the C4, C6, and C8 positions are often crucial for bioactivity. nih.govnih.gov For 16-Quinolin-2-ylhexadecan-2-one, a systematic variation of substituents on the benzo part of the quinoline ring (positions 5, 6, 7, and 8) and on the pyridine (B92270) part (positions 3 and 4) could be explored.

For instance, introducing electron-withdrawing groups such as halogens (e.g., -Cl, -F) or a trifluoromethyl group (-CF₃) can alter the pKa of the quinoline nitrogen and influence interactions with biological targets. researchgate.net Conversely, electron-donating groups like methoxy (B1213986) (-OCH₃) or small alkyl groups could enhance activity through different mechanisms. nih.gov Studies on other quinoline derivatives have demonstrated that the position of the substituent is critical; for example, moving a fluoro group from position 4 to 3 on a phenyl ring attached to a quinoline has been shown to decrease inhibitory action significantly. acs.org

The following table outlines potential substitution patterns and their rationale:

| Position on Quinoline Ring | Proposed Substituent | Rationale for Modification |

| C4 | -NH₂, -OH | Introduction of hydrogen bond donors/acceptors to probe interactions with target proteins. Substitution at the 4-position is often crucial for bioactivity. nih.gov |

| C6 | -Cl, -F, -Br | Halogens can enhance membrane permeability and metabolic stability. Chloro-substitution is a common feature in many bioactive quinolines. nih.govijresm.com |

| C7 | -OCH₃, -OCF₃ | Methoxy groups can increase solubility and alter electronic properties, while trifluoromethoxy groups can enhance lipophilicity and metabolic stability. |

| C8 | -OH, -NH₂ | The 8-position is another critical point for substitution, potentially influencing chelation properties or providing additional interaction points. nih.gov |

Alterations to the Ketone Functionality

The ketone group at the 2-position of the hexadecyl chain is a key feature that can be readily modified through various chemical reactions to explore its role in biological activity. numberanalytics.com

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). numberanalytics.com This transformation replaces the planar carbonyl group with a tetrahedral hydroxyl group, introducing a chiral center and a hydrogen bond donor. The resulting alcohol may exhibit different binding properties and metabolic stability. nih.govnih.gov

Oxidation: While ketones are generally resistant to oxidation, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of carboxylic acids. libretexts.orglibretexts.org A more controlled oxidation, such as the Baeyer-Villiger oxidation using a peroxy acid, could convert the ketone into an ester. libretexts.org This would fundamentally change the electronic nature and shape of this part of the molecule.

Condensation: The ketone can undergo condensation reactions, such as the aldol (B89426) condensation, to form new carbon-carbon bonds. wikipedia.orgsigmaaldrich.com For example, reaction with an aldehyde in the presence of a base could yield an α,β-unsaturated ketone. jackwestin.comlibretexts.org This would extend the conjugation of the system and introduce a rigid, planar moiety.

The following table summarizes these potential modifications:

| Reaction Type | Reagents | Resulting Functional Group | Potential Impact |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Introduces chirality and a hydrogen bond donor. numberanalytics.comnih.gov |

| Baeyer-Villiger Oxidation | mCPBA | Ester | Alters electronics and steric hindrance. libretexts.org |

| Aldol Condensation | Aldehyde, Base | α,β-Unsaturated Ketone | Extends conjugation and increases rigidity. wikipedia.orglibretexts.org |

Modifications of the Hexadecyl Chain

The long hexadecyl chain significantly contributes to the lipophilicity of the molecule. Modifying its length and structure can have profound effects on the compound's solubility, membrane permeability, and interaction with hydrophobic binding pockets.

Chain Length Variations: Systematically synthesizing analogues with varying alkyl chain lengths (e.g., from 12 to 20 carbons) would allow for the optimization of the hydrophobic-lipophilic balance. Shorter chains would likely increase water solubility, while longer chains could enhance binding to hydrophobic targets or improve membrane association. Studies on other lipidated molecules have shown that even small changes in alkyl chain length can significantly impact biological activity and membrane stability. nih.gov

Branching: Introducing branching into the hexadecyl chain, for example by adding methyl or ethyl groups at various positions, can alter the molecule's conformation and physicochemical properties. Branching generally increases the steric bulk and can affect how the chain packs into hydrophobic pockets. It has been observed that branched alkyl chains can lead to higher viscosity and melting points compared to their linear counterparts. acs.orgacs.orgresearchgate.net This can be a strategy to modulate the compound's physical properties and potentially its biological interactions.

The following table illustrates potential modifications to the hexadecyl chain:

| Modification Type | Example Modification | Expected Impact on Properties |

| Chain Shortening | 12-Carbon Chain (Dodecyl) | Increased aqueous solubility, potentially altered binding affinity. |

| Chain Lengthening | 18-Carbon Chain (Octadecyl) | Increased lipophilicity, potentially enhanced membrane interaction. nih.gov |

| Branching | Introduction of a methyl group on the chain | Increased steric hindrance, altered conformation, and potentially different physicochemical properties like melting point and viscosity. acs.orgacs.org |

Introduction of Heteroatoms or Unsaturation

The strategic introduction of heteroatoms or points of unsaturation within the this compound scaffold represents a key strategy in analogue design. These modifications can profoundly influence the molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and conformational rigidity, thereby modulating its biological activity.

The incorporation of additional nitrogen, oxygen, or sulfur atoms into the quinoline ring or the hexadecanone chain can lead to new potential interactions with biological targets. nih.gov For instance, the nitrogen atom in the quinoline ring already provides a site for hydrogen bonding and coordination with metal ions. mdpi.com Further heteroatom introduction can create additional points of interaction. Research on other quinoline derivatives has shown that such modifications are integral to developing compounds with a wide range of pharmacological activities. ontosight.ai

Unsaturation, the introduction of double or triple bonds, in the long alkyl chain can significantly alter the molecule's shape and flexibility. quora.com A saturated chain like hexadecane (B31444) is highly flexible, whereas the introduction of double or triple bonds can introduce kinks and rigidity. quora.com This can be a critical factor in optimizing the binding of the molecule to a specific biological target. The process of introducing unsaturation often involves dehydrogenation reactions, which can be catalyzed by various transition metals. nih.gov

Table 1: Potential Heteroatom and Unsaturation Modifications to this compound

| Modification Type | Position of Modification | Potential Effect on Properties |

| Heteroatom Introduction | ||

| Additional Nitrogen in Quinoline Ring | e.g., creating a diazain-quinoline | Alters basicity, hydrogen bonding potential |

| Oxygen/Sulfur in Alkyl Chain | e.g., ether or thioether linkage | Increases polarity, potential for new interactions |

| Hydroxyl or Amino Group on Alkyl Chain | Various positions | Increases polarity, hydrogen bonding capacity |

| Unsaturation Introduction | ||

| Double Bond (Alkene) in Alkyl Chain | e.g., α,β-unsaturated ketone | Creates a conjugated system, alters geometry |

| Triple Bond (Alkyne) in Alkyl Chain | Various positions | Introduces rigidity, linear geometry |

This table is generated based on established principles of medicinal chemistry and organic synthesis for illustrative purposes.

Research into α,β-unsaturated ketones, a class of compounds that would be formed by introducing a double bond adjacent to the ketone group in this compound, shows that this modification creates a conjugated system that can act as a Michael acceptor. libretexts.org This can lead to covalent interactions with biological nucleophiles, a mechanism utilized by some therapeutic agents.

Design Principles for Targeted Chemical Diversity

The rational design of analogues of this compound is guided by principles aimed at generating targeted chemical diversity. This approach moves beyond random modifications to a more focused exploration of chemical space to optimize for a desired biological activity. nih.govmdpi.com A key strategy is diversity-oriented synthesis, which aims to create a wide range of structurally distinct molecules from a common starting material. nih.gov

One fundamental design principle is the use of computational tools, such as quantitative structure-activity relationship (QSAR) models and molecular docking. mdpi.comnih.gov For a molecule like this compound, a 3D-QSAR model could be developed based on a library of synthesized analogues and their measured biological activities. mdpi.com This model would help identify which regions of the molecule are sensitive to modification and what types of substituents (e.g., bulky, electron-donating, or electron-withdrawing) are likely to enhance activity.

Another design principle involves leveraging known synthetic reactions that are amenable to creating libraries of compounds. For the quinoline core, reactions like the Skraup synthesis or Friedländer annulation can be adapted to incorporate a variety of substituents. youtube.com For the hexadecanone chain, functionalization can be achieved through reactions targeting the ketone or the alkyl chain.

Table 2: Design Strategies for Generating Analogues of this compound

| Design Strategy | Approach | Example Application |

| Structure-Activity Relationship (SAR) Studies | Systematically modify one part of the molecule at a time and assess the impact on activity. | Modify substituents on the quinoline ring to probe for favorable interactions. |

| Privileged Scaffold Hopping | Replace the quinoline core with other heterocyclic systems known to have biological activity. | Replace quinoline with isoquinoline (B145761) or a quinolone. nih.govorganic-chemistry.org |

| Fragment-Based Design | Identify key binding fragments and link them together. | The quinoline moiety could be one fragment, and a modified alkyl chain another. |

| Conformational Restriction | Introduce rings or double bonds to lock the molecule into a specific conformation. | Cyclize the alkyl chain back onto the quinoline ring. |

This table is generated based on established principles of drug design and medicinal chemistry for illustrative purposes.

The ultimate goal of these design principles is to create a library of analogues that systematically explores key properties such as size, shape, lipophilicity, and electronic character. By analyzing the activity of these diverse analogues, researchers can build a comprehensive understanding of the structure-activity relationship and identify candidates with improved potency and selectivity. nih.govresearchgate.net

No Scientific Data Available for this compound

Despite a comprehensive search of scientific databases and literature, no specific research or data could be found for the chemical compound this compound. Consequently, it is not possible to provide an article on its advanced applications and supramolecular interactions as outlined.

The investigation included targeted searches for the compound's material science applications, optical and sensing properties, self-assembly behaviors, and its potential roles in advanced organic synthesis and catalysis. Furthermore, inquiries into its interactions with synthetic macromolecules or surfaces yielded no relevant results.

While the broader class of quinoline and quinolin-2-one derivatives is known to be significant in various fields of chemistry, including medicinal chemistry and materials science, there is no available scientific literature that specifically addresses this compound. General synthesis methods for quinolin-2-ones exist, and various derivatives have been studied for their biological activities. However, the specific properties and applications of the long-chain substituted compound requested remain unexplored in the available scientific record.

Without any dedicated research on this compound, any discussion of its potential applications in the requested areas would be purely speculative and would not meet the required standards of scientific accuracy. Therefore, the detailed exploration of its optical properties, self-assembly, catalytic utility, and interactions with polymers cannot be conducted.

There are no research findings, detailed data, or established supramolecular architectures to report for this specific compound. Similarly, its utility in ligand design for metal-catalyzed reactions or in organocatalysis is not documented.

Exploration of Advanced Applications and Supramolecular Interactions of 16 Quinolin 2 Ylhexadecan 2 One Excluding Biological/clinical

Application in Chemical Sensor Development

The unique molecular architecture of 16-Quinolin-2-ylhexadecan-2-one, featuring a hydrophilic quinoline (B57606) headgroup and a long hydrophobic alkyl chain, positions it as a promising candidate for the development of advanced chemical sensors. This section explores the potential applications of this compound in chemical sensor technology, drawing upon the well-established principles of quinoline-based fluorescent chemosensors and the role of supramolecular interactions in enhancing detection capabilities.

The quinoline moiety is a well-regarded fluorophore and chromophore due to its rigid, conjugated structure and its ability to engage in intramolecular charge-transfer (ICT) processes. nih.gov The nitrogen atom within the quinoline ring can act as a coordination site for various analytes, particularly metal ions. nih.govnih.gov This coordination event can significantly alter the electronic properties of the quinoline ring system, leading to observable changes in its fluorescence or colorimetric profile. nanobioletters.comrsc.org This principle forms the basis for its application in "turn-on" or "turn-off" fluorescent sensors. For instance, the formation of a complex with a metal ion can enhance the fluorescence intensity (chelation-enhanced fluorescence, CHEF) or, conversely, quench it through mechanisms like photoinduced electron transfer (PET). acs.orgresearchgate.net

The long hexadecyl chain in this compound introduces an amphiphilic character to the molecule, which can be exploited to construct organized supramolecular assemblies such as micelles, vesicles, or Langmuir-Blodgett films. rsc.org These organized structures can provide a pre-organized environment for analyte binding, potentially leading to enhanced sensitivity and selectivity. The hydrophobic microenvironment created by the alkyl chains can influence the binding affinity and the photophysical response of the quinoline headgroup upon interaction with an analyte.

Research Findings on Analogous Quinoline-Based Sensors

While specific research on this compound is not extensively documented, a vast body of literature on other quinoline derivatives provides a strong basis for predicting its sensing capabilities. Research has demonstrated the efficacy of quinoline-based sensors in detecting a wide array of metal ions, including but not limited to Zn²⁺, Fe³⁺, Cu²⁺, and Pb²⁺. nih.govnanobioletters.comrsc.orgacs.org

For example, a study on a quinoline-based fluorescent sensor for zinc ions reported a significant enhancement in fluorescence intensity upon the addition of Zn²⁺, attributing this to the formation of a stable 1:1 complex. nanobioletters.com The sensor exhibited high selectivity for Zn²⁺ over other common metal ions. Similarly, another novel quinoline derivative was developed as a highly selective and sensitive fluorescent sensor for Fe³⁺, operating via a fluorescence quenching mechanism. rsc.orgrsc.org The detection limit for Fe³⁺ was determined to be in the micromolar range, highlighting the sensitivity achievable with such systems. nih.gov

The role of functional groups on the quinoline ring is also crucial. For instance, the introduction of a Schiff base moiety to a quinoline scaffold has been shown to create a selective binding pocket for specific metal ions. nih.gov In the case of this compound, the 2-keto group on the alkyl chain could potentially participate in the coordination of certain analytes, working in concert with the quinoline nitrogen to create a specific binding site.

Potential Supramolecular Sensing Mechanisms

The amphiphilic nature of this compound suggests that its sensing behavior could be significantly influenced by its self-assembly into supramolecular structures. In aqueous media, these molecules could form micelles where the quinoline headgroups are exposed to the aqueous environment, ready to interact with target analytes, while the hydrophobic tails form the core. This aggregation could lead to changes in the local concentration of the sensor molecules and the polarity of the microenvironment around the quinoline fluorophore, which in turn can affect the sensitivity and selectivity of detection.

Furthermore, the formation of supramolecular gels from similar quinoline-based amphiphiles has been reported to create multi-modal sensors. nih.govnih.gov These gel-based sensors can exhibit changes in their fluorescence, color, and even physical state (gel-sol transition) upon binding with an analyte, offering multiple avenues for detection. The long alkyl chain of this compound is conducive to the formation of such gel-like structures through van der Waals interactions and potential π-π stacking of the quinoline rings.

Data from Analogous Quinoline-Based Chemical Sensors

To illustrate the potential performance of sensors based on the this compound scaffold, the following tables present representative data from published research on analogous quinoline-based fluorescent sensors for different metal ions. It is important to note that these values are for similar but not identical compounds and serve as a benchmark for expected performance.

Table 1: Performance of a Representative Quinoline-Based Fluorescent Sensor for Zn²⁺

| Parameter | Value | Reference |

| Analyte | Zn²⁺ | nanobioletters.com |

| Sensing Mechanism | Fluorescence Enhancement (Turn-on) | nanobioletters.com |

| Detection Limit | 0.07 µM | nih.gov |

| Binding Stoichiometry | 1:1 (Sensor:Zn²⁺) | nanobioletters.com |

| Solvent System | Aqueous Media | nih.gov |

Table 2: Performance of a Representative Quinoline-Based Fluorescent Sensor for Fe³⁺

| Parameter | Value | Reference |

| Analyte | Fe³⁺ | rsc.orgrsc.org |

| Sensing Mechanism | Fluorescence Quenching (Turn-off) | rsc.orgrsc.org |

| Detection Limit | 0.16841 μM | nih.gov |

| Binding Stoichiometry | 1:1 (Sensor:Fe³⁺) | rsc.orgrsc.org |

| Solvent System | Methanol (B129727)/Water | rsc.org |

Table 3: Performance of a Representative Quinoline-Based Fluorescent Sensor for Pb²⁺

| Parameter | Value | Reference |

| Analyte | Pb²⁺ | nih.gov |

| Sensing Mechanism | Fluorescence Quenching (Turn-off) | nih.gov |

| Detection Limit | 9.9 x 10⁻⁷ M | nih.gov |

| Binding Stoichiometry | 1:1 (Sensor:Pb²⁺) | nih.gov |

| Solvent System | CH₃OH–H₂O (1:1, v/v) | nih.gov |

These data underscore the potential of the quinoline scaffold in achieving low detection limits and high selectivity for various metal ions. The incorporation of the hexadecan-2-one chain in the target compound could further refine these properties through supramolecular assembly, offering a versatile platform for the design of next-generation chemical sensors.

Future Research Directions and Methodological Advancements

Development of Novel and Efficient Synthetic Routes

The synthesis of quinoline (B57606) derivatives has a long history, with classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses being foundational. nih.govresearchgate.net However, these methods often require harsh conditions and can lack efficiency for complex, substituted targets. acs.org Future research will undoubtedly focus on developing more sophisticated, efficient, and environmentally benign synthetic strategies for molecules like 16-Quinolin-2-ylhexadecan-2-one.

Promising future directions include:

Catalytic C-H Bond Activation: Transition-metal-catalyzed C-H activation is a powerful tool for creating diverse quinoline derivatives. mdpi.comresearchgate.net Future work could explore rhodium, ruthenium, or cobalt-catalyzed C-H activation strategies to directly couple a pre-functionalized hexadecanone chain to the quinoline core, bypassing multiple pre-functionalization steps. mdpi.com

One-Pot and Multicomponent Reactions (MCRs): MCRs are highly efficient, allowing the construction of complex molecules like quinolines in a single step from multiple starting materials. nih.govrsc.org Designing a one-pot reaction that combines an aniline (B41778) derivative, a source for the long alkyl chain, and a carbonyl compound could offer a highly atom-economical and streamlined route to this compound. rsc.org

Nanocatalysis and Green Chemistry: The use of nanocatalysts, such as those based on copper or magnetic nanoparticles, is a growing area in quinoline synthesis. acs.orgnih.govtaylorfrancis.com These catalysts offer advantages like high efficiency, reusability, and often allow for reactions in greener solvents like water or ethanol. nih.govresearchgate.netresearchgate.net Future synthetic protocols could leverage nanocatalysts for the Friedländer annulation or similar cyclization reactions to produce the target compound under milder, more sustainable conditions. nih.gov

Photocatalytic and Microwave-Assisted Synthesis: Light-induced reactions and microwave-assisted synthesis represent modern techniques that can significantly accelerate reaction times and improve yields. researchgate.netnih.govfrontiersin.org Exploring photocatalytic oxidative cyclization or microwave-assisted annulation could provide rapid and efficient access to the 2-substituted quinoline scaffold. mdpi.comnih.gov

| Synthetic Strategy | Key Advantages | Potential Application for this compound | References |

|---|---|---|---|

| Transition-Metal Catalyzed C-H Activation | High regioselectivity, atom economy, access to novel derivatives. | Direct coupling of the quinoline core with a C16 ketone-containing precursor. | mdpi.comresearchgate.net |

| Multicomponent Reactions (MCRs) | High efficiency, operational simplicity, molecular diversity. | One-pot synthesis from aniline, an aldehyde, and the C16 keto-alkyne/alkene. | nih.govrsc.org |

| Nanocatalysis | High yields, catalyst reusability, mild reaction conditions, green solvents. | Efficient Friedländer annulation using a recyclable nanocatalyst. | acs.orgnih.govresearchgate.net |

| Photocatalysis/Microwave Synthesis | Rapid reaction times, improved yields, energy efficiency. | Accelerated cyclization and functionalization steps. | mdpi.comresearchgate.netnih.gov |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

The structural complexity of this compound, with its distinct aromatic and aliphatic domains, necessitates the use of sophisticated analytical techniques for unambiguous characterization and for a deeper understanding of its properties and reaction mechanisms.

Advanced NMR Spectroscopy: While 1D ¹H and ¹³C NMR are standard, the complexity of large heterocyclic compounds calls for more advanced methods. ipb.ptresearchgate.net Future studies should employ two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC to definitively assign proton and carbon signals and establish connectivity between the quinoline ring and the hexadecanone chain. ipb.pt Furthermore, ¹⁵N NMR could provide valuable insights into the electronic environment of the nitrogen heteroatom, which is crucial for understanding the molecule's reactivity. youtube.com

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-MS are essential for confirming the molecular weight and formula. researchgate.net Advanced HRMS methods, including tandem mass spectrometry (MS/MS), can be used to study fragmentation patterns, providing structural information and confirming the linkage between the quinoline and the alkyl chain. acs.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods are becoming indispensable tools in modern chemistry. consensus.appresearchgate.net Future research should leverage these techniques to:

Predict spectroscopic data (NMR, IR) to aid in experimental characterization. consensus.app

Model reaction pathways for its synthesis to understand mechanisms and optimize conditions.

Calculate molecular properties such as electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and charge distribution to predict reactivity and potential applications. nih.govnih.gov

Investigate intermolecular interactions and self-assembly possibilities, particularly relevant given the long alkyl chain.

| Technique | Information Gained | Relevance to this compound | References |

|---|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous structural elucidation, atom connectivity. | Confirming the precise structure and linkage of the two main molecular fragments. | ipb.pt |

| ¹⁵N NMR Spectroscopy | Electronic environment of the nitrogen atom. | Insights into basicity, nucleophilicity, and coordination chemistry. | youtube.com |

| DFT Calculations | Electronic structure, reaction energetics, predicted spectra. | Guiding synthetic efforts and predicting reactivity and physical properties. | consensus.appnih.gov |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, intermolecular interactions. | Understanding potential self-assembly, aggregation, or membrane interaction behavior. | researchgate.net |

Exploration of New Chemical Reactivity Modalities

The quinoline scaffold is known for its versatile reactivity, participating in both electrophilic and nucleophilic substitutions. nih.gov The presence of the long alkyl chain and a ketone functional group in this compound introduces additional sites for chemical modification, creating opportunities to explore new reactivity modalities.

Future research could focus on: